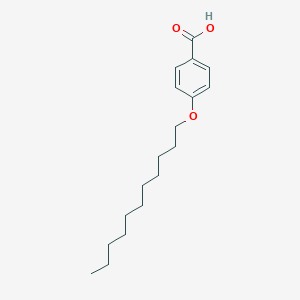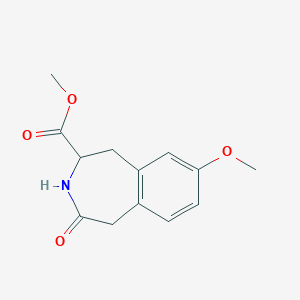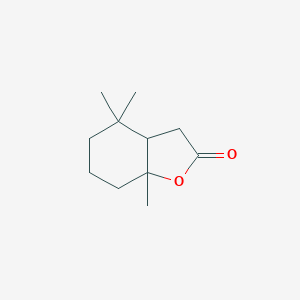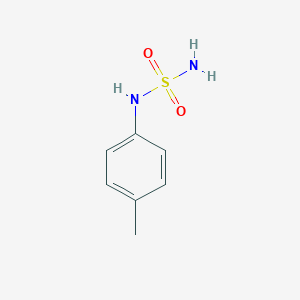
(4-Methylphenyl)sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenyl)sulfamide, also known as toluenesulfonamide, is a chemical compound that has been extensively used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. The compound has been widely used as a reagent in organic synthesis, as well as in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of (4-Methylphenyl)sulfamide is not fully understood. However, it is believed that the compound acts as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, (4-Methylphenyl)sulfamide may have an effect on the pH of the body fluids.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4-Methylphenyl)sulfamide are not well characterized. However, studies have shown that the compound has an effect on the activity of carbonic anhydrase, which may have an impact on the acid-base balance in the body. In addition, (4-Methylphenyl)sulfamide has been shown to have an effect on the activity of certain enzymes, such as aldose reductase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Methylphenyl)sulfamide in lab experiments is its high solubility in water and organic solvents. This makes it easy to handle and use in a variety of experimental conditions. However, one limitation of the compound is its potential toxicity. Studies have shown that (4-Methylphenyl)sulfamide can have a toxic effect on certain cells, particularly in high concentrations.
Orientations Futures
There are several future directions for the research on (4-Methylphenyl)sulfamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the characterization of the compound's mechanism of action and its biochemical and physiological effects. Further studies are needed to fully understand the potential applications of (4-Methylphenyl)sulfamide in various fields, including medicine and biotechnology.
Conclusion:
In conclusion, (4-Methylphenyl)sulfamide is a chemical compound that has been extensively used in scientific research. It has been used as a reagent in organic synthesis and in the pharmaceutical industry. The compound's mechanism of action and biochemical and physiological effects are not fully understood, but studies have shown that it may have an effect on the activity of carbonic anhydrase and other enzymes. While (4-Methylphenyl)sulfamide has advantages for use in lab experiments, its potential toxicity should be taken into consideration. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of (4-Methylphenyl)sulfamide can be achieved through a variety of methods. One of the most common methods involves the reaction of (4-Methylphenyl)sulfamidenyl chloride with ammonia or an amine in the presence of a base. Another method involves the reaction of (4-Methylphenyl)sulfamidenic acid with ammonium hydroxide or an amine. The yield of the reaction can be improved by using a catalyst, such as copper or palladium.
Applications De Recherche Scientifique
(4-Methylphenyl)sulfamide has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, particularly in the synthesis of sulfonamides and other nitrogen-containing compounds. The compound has also been used in the pharmaceutical industry as a starting material for the synthesis of drugs, such as sulfonamide antibiotics.
Propriétés
IUPAC Name |
1-methyl-4-(sulfamoylamino)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)9-12(8,10)11/h2-5,9H,1H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWUBUCXNBNXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)sulfamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

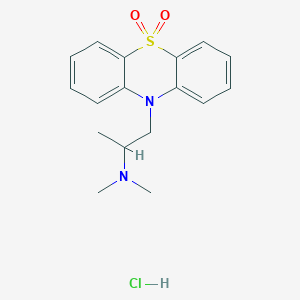
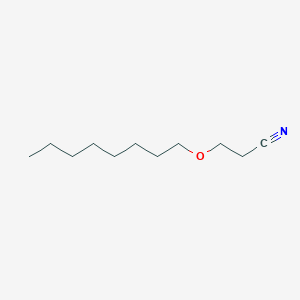


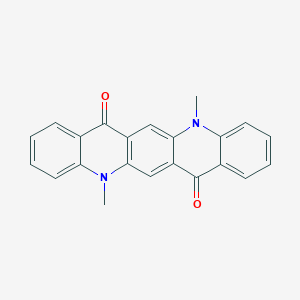
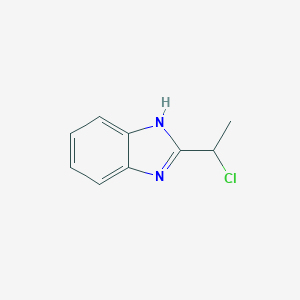
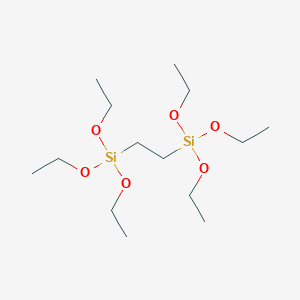
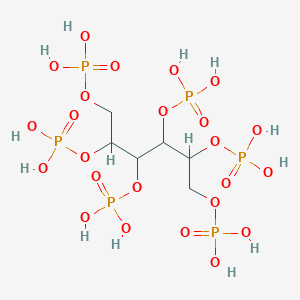
![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)
